2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide
Description
2-Chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a chloroacetamide derivative featuring a benzodioxepin scaffold substituted with a methyl group at the 8-position. The compound’s structure includes a chloroacetamide moiety linked to a methyl-substituted benzodioxepin ring, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide |
InChI |
InChI=1S/C13H16ClNO3/c1-9-5-11-12(18-4-2-3-17-11)6-10(9)8-15-13(16)7-14/h5-6H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
YGTOVIXRQSLUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)CCl)OCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Chloro Group: Chlorination of the intermediate compound is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the chlorinated intermediate with acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide moiety can undergo hydrolysis to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzodioxepin Ring
The benzodioxepin scaffold is a critical structural feature. Variations in the 8-position substituent significantly alter electronic, steric, and solubility properties:
*Estimated formula based on structural similarity; †Calculated mass.
- This may improve metabolic stability in drug design contexts.
- Chlorine : The 8-chloro derivative (CID 16227188) has a molar mass of 276.12 g/mol and collision cross-section (CCS) values predictive of its ion mobility (e.g., 156.3 Ų for [M+H]+). Chlorine’s electronegativity may increase reactivity at the acetamide group.
- Nitro : The nitro group is strongly electron-withdrawing, likely increasing the compound’s polarity and reducing membrane permeability. The 8-nitro variant is commercially available (sc-342088), suggesting exploratory use in medicinal chemistry.
Comparison with Non-Benzodioxepin Chloroacetamides
Chloroacetamide derivatives with simpler aromatic systems (e.g., alachlor, pretilachlor) are widely used as herbicides . Key differences include:
- Benzodioxepin vs.
- Bioactivity: While alachlor targets plant acetyl-CoA carboxylase, benzodioxepin-based analogs may have applications in modulating human enzymes (e.g., ROR-gamma, as seen in benzoxazin derivatives ).
Physicochemical and Structural Features
- Hydrogen Bonding: In crystal structures of related dichlorophenyl acetamides, the amide group participates in N–H···O hydrogen bonds, forming dimers . The target compound’s methyl group may sterically hinder such interactions, affecting solubility or crystallinity.
- Synthetic Routes: Chloroacetamides are often synthesized via amidation or C-amidoalkylation . The benzodioxepin scaffold likely requires specialized steps, such as cyclization of dihydroxy precursors .
Biological Activity
2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article aims to explore its various biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzodioxepin core. Its molecular formula is with a molecular weight of approximately 255.75 g/mol. The presence of the chloro group and the benzodioxepin moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzodioxepin have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.12 μg/mL |
| Compound B | S. aureus | 0.06 μg/mL |
| Compound C | K. pneumoniae | 0.10 μg/mL |
These findings suggest that structural features of the compound may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways.
Anthelmintic Activity
A study utilizing Caenorhabditis elegans as a model organism demonstrated that compounds within this chemical class possess anthelmintic activity. The screening identified several compounds capable of killing nematodes effectively.
Case Study: Random Screening for Anthelmintic Activity
In a study published in 2024, a library of compounds was screened for anthelmintic properties, revealing that certain derivatives exhibited over 90% mortality in nematodes at concentrations as low as 25 ppm . This highlights the potential therapeutic applications of benzodioxepin derivatives in treating parasitic infections.
The biological activity of 2-chloro-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide may be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Disruption of Membrane Integrity : The hydrophobic nature of the benzodioxepin structure may facilitate membrane penetration, causing leakage of cellular contents.
- Interference with Metabolic Pathways : Certain derivatives may inhibit enzymes critical for bacterial metabolism or reproduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
